Compound Description: Dasatinib (Sprycel, BMS-345825) is a drug candidate under development that undergoes biotransformation by actinomycetes to produce mammalian metabolites. [] This process can be scaled up for the preparation of milligram quantities of these metabolites for characterization and testing. []
Relevance: Both dasatinib and N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide share a pyrimidine ring substituted with an amino group at the 2-position. Additionally, both compounds contain a substituted phenyl ring directly attached to the rest of the molecule through an amide bond. These common structural features make dasatinib a structurally related compound to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. []
Diclofenac
Compound Description: Diclofenac is a well-characterized cytochrome P450 substrate used to demonstrate the utility of a 24-well microtiter plate screening system for rapid screening of actinomycetes strains. [] This system aims to identify strains capable of selectively producing metabolites of interest. []
Relevance: Although not directly structurally similar, diclofenac is mentioned in relation to a screening system utilized for biotransformation of drug-like molecules. [] This same system was used to identify actinomycetes strains capable of converting N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib), a compound with structural similarities to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, into mammalian metabolites. [] This connection through shared methodology makes diclofenac relevant to this analysis.
Compound Description: These compounds are a series of guanidines synthesized and screened for their antifilarial activity against Litemosoides carinii. [] Eight of the ten synthesized compounds were found to possess either microfilaricidal or macrofilaricidal effects. []
Relevance: This class of compounds shares a key structural element with N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide: a 6-methyl-2-substituted-4-pyrimidinyl group. [] The presence of this shared core structure makes these guanidines related compounds.
N~1- [4-[3-(dialkylamino) methy 1-, and 3,5-bis[(dialkylamino) methyl]-4-hydroxyanilino]-6-trifluoromethyl-2-pyrimidinyl]-N~3-(4-halogenophenyl) guanidines
Compound Description: These are a group of twenty-four guanidine derivatives synthesized and evaluated for their antifilarial activity against Litemosoides carihii. [] These compounds demonstrated both microfilaricidal and/or macrofilaricidal effects. []
Relevance: This series of compounds also exhibits the 6-trifluoromethyl-2-substituted-4-pyrimidinyl group, making it structurally analogous to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] The difference lies in the 6-substituent on the pyrimidine ring (trifluoromethyl vs. methyl).
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its signaling patterns at both canonical and noncanonical signaling pathways were compared to those of two novel GPR39 agonists, LY2784544 and GSK2636771. []
Relevance: Like N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, GPR39-C3 features a core pyrimidine ring with an amino substituent at the 2-position. [] Although the overall structures differ, the presence of this shared pharmacophore makes GPR39-C3 a relevant related compound.
Compound Description: LY2784544 was initially described as a kinase inhibitor, but was identified as a novel GPR39 agonist through small-molecule-based screening. [] Its signaling patterns, along with those of GSK2636771, were compared to those of a known GPR39 agonist. [] Interestingly, LY2784544 showed more potent activity at GPR39 in the presence of zinc than against its reported kinase targets. []
Relevance: While LY2784544 is not directly structurally related to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, its identification as a novel GPR39 agonist alongside the structurally related compound, GPR39-C3, makes it relevant to this analysis. []
Compound Description: GSK2636771, like LY2784544, was initially classified as a kinase inhibitor, but was found to be a novel GPR39 agonist via unbiased small-molecule-based screening. [] Similar to LY2784544, GSK2636771 exhibited greater potency at GPR39 in the presence of zinc compared to its activity against known kinase targets. []
Relevance: Though not structurally related to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, GSK2636771's discovery as a GPR39 agonist in conjunction with the structurally related GPR39-C3, makes it pertinent to this review. []
Compound Description: DPMA is an A2-selective adenosine receptor agonist. [] It has been shown to inhibit calcium currents (ICa) and intracellular calcium increases in rod photoreceptors, an effect mediated by protein kinase A (PKA). []
Relevance: DPMA contains a 3,5-dimethoxyphenyl group, a structural element present in N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] This shared feature establishes DPMA as a related compound.
Compound Description: This dipeptide derivative is a potent antagonist of very late activating (VLA) antigen-4. [, ] Its clearance in rats is primarily driven by hepatic oxidation, glucuronidation, and biliary excretion, all facilitated by active hepatic uptake and efflux mechanisms. [, ]
Relevance: Similar to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, this compound incorporates a dimethoxyphenyl moiety. [, ] Although the overall structures are distinct, this common structural feature designates it as a related compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.